Ezetimibe 3-Fluoro Impurity
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Overview
Description
Ezetimibe 3-Fluoro Impurity is an impurity of Ezetimibe . Ezetimibe is a selective inhibitor of the sterol transporter Niemann-Pick C1-Like 1 in the small intestine, which is used as an adjunctive therapy to lower cholesterol levels in cases of hyperlipidemia .
Synthesis Analysis
The synthesis of Ezetimibe was optimized, and all chemical and stereochemical impurities were isolated and/or synthesized and characterized by NMR, MS, and HPLC techniques .Molecular Structure Analysis
Ezetimibe is chemically designated as 1-(4-fluorophenyl)-3®-[3-(4-fluorophenyl)-3-hydroxy propyl]-4(S)-(4 -hydro-xy phenyl)-2-azetidinone . The molecular formula of Ezetimibe 3-Fluoro Impurity is C24H21F2NO3 .Chemical Reactions Analysis
Ezetimibe has a large number of process-related impurities and degradation products . Most methods for analyzing Ezetimibe used C8 or C18 stationary phases in gradient mode with binary mobile phases containing acetonitrile and an acidic buffer solution with ultraviolet detection .Physical And Chemical Properties Analysis
Ezetimibe has specific chiral methods for the evaluation of its chiral impurities . The physicochemical and dissolution properties of Ezetimibe were investigated in various studies .Scientific Research Applications
Pharmaceutical Analysis
Ezetimibe 3-Fluoro Impurity is used in pharmaceutical analysis, particularly in the process of developing synthetic methods for ezetimibe . During the synthetic process development studies of ezetimibe, an impurity was detected in the final product at levels ranging from 0.05% to 0.15% . This impurity was identified as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one .
HPLC Method Validation
The impurity is used as a reference standard during the validation of High Performance Liquid Chromatography (HPLC) method and routine analyses . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
Impurity Control
The content of this impurity in intermediates was specified as 0.10% to keep the formation of the impurity under control . This is crucial in ensuring the quality and safety of the final pharmaceutical product.
Impurity Profiling
Impurity profiling includes a description of the identified and unidentified impurities present in new drug substances or drug products . Ezetimibe 3-Fluoro Impurity can be part of such profiling, providing valuable information about the purity and quality of the drug substance.
Stability Testing
The presence of this impurity can also be used in stability testing . Stability testing guidelines issued by International Conference on Harmonization (ICH) require the reporting, identification, and characterization of degradation products .
Structural Elucidation
The structure of the impurity was confirmed by LC-MS, 1H and 13C NMR and IR spectroscopy . This helps in understanding the parts of the molecule that are susceptible to degradation and can aid in the design of more stable analogs .
Mechanism of Action
Target of Action
The primary target of Ezetimibe, the parent compound of Ezetimibe 3-Fluoro Impurity, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake . By inhibiting NPC1L1, Ezetimibe reduces the absorption of cholesterol and phytosterols in the small intestine .
Mode of Action
Ezetimibe selectively inhibits the absorption of cholesterol and phytosterols by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . It interferes with the intestinal uptake of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
Ezetimibe’s action on NPC1L1 leads to a reduction in intestinal cholesterol absorption . This results in a decrease in the delivery of intestinal cholesterol to the liver, which in turn reduces the total cholesterol, LDL-C, Apo-B, and non-HDL-C levels in the body .
Pharmacokinetics
Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . The pharmacokinetic profiles of Ezetimibe show that it is safe and well-tolerated .
Result of Action
The inhibition of cholesterol absorption by Ezetimibe leads to a reduction in total cholesterol, LDL-C, Apo-B, and non-HDL-C levels . This makes it an effective agent for lowering LDL-C levels and treating hypercholesterolemia .
properties
IUPAC Name |
(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-8-4-15(5-9-17)22(29)13-12-21-23(16-6-10-20(28)11-7-16)27(24(21)30)19-3-1-2-18(26)14-19/h1-11,14,21-23,28-29H,12-13H2/t21-,22+,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWZOIHXNLVZMK-XPWALMASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ezetimibe 3-Fluoro Impurity | |
CAS RN |
1700622-06-5 |
Source
|
Record name | 1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, (3R,4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77NRJ8FJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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